molecular formula C10H16O B8736347 2-Isopropenyl-5-methylhex-4-enal CAS No. 6544-40-7

2-Isopropenyl-5-methylhex-4-enal

Cat. No.: B8736347
CAS No.: 6544-40-7
M. Wt: 152.23 g/mol
InChI Key: PAIVGFRXYIGODL-JTQLQIEISA-N
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Description

Preparation Methods

2-Isopropenyl-5-methylhex-4-enal can be synthesized through several synthetic routes. One common method involves the reaction of citral with acetone under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Properties

CAS No.

6544-40-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enal

InChI

InChI=1S/C10H16O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,10H,3,6H2,1-2,4H3/t10-/m0/s1

InChI Key

PAIVGFRXYIGODL-JTQLQIEISA-N

Isomeric SMILES

CC(=CC[C@@H](C=O)C(=C)C)C

Canonical SMILES

CC(=CCC(C=O)C(=C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tabata has reported the synthesis of 2-isopropylidene-5-methyl-4-hexenyl butyrate in which 2-isopropenyl-5-methyl-4-hexenol as a starting material is subjected to an oxidation reaction with Dess-Martin reagent to form 2-isopropenyl-5-methyl-4-hexenal (lavandulal), the resulting aldehyde is isomerized under an acidic condition through migration of the double bond to form 2-isopropylidene-5-methyl-4-hexenal (another name: fujikonal), and the isomerized aldehyde is reduced and then esterified to form 2-isopropylidene-5-methyl-4-hexenyl butyrate (Appl. Entomol. Zool., 48, 229-232 (2013)).
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2-isopropylidene-5-methyl-4-hexenyl butyrate
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2-isopropenyl-5-methyl-4-hexenal

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